molecular formula C18H36O4 B12654157 Hexanoic acid, 2-methyl-, ethyl ester CAS No. 32400-29-6

Hexanoic acid, 2-methyl-, ethyl ester

Cat. No.: B12654157
CAS No.: 32400-29-6
M. Wt: 316.5 g/mol
InChI Key: SDTBZYMUOADTMO-RMTNWKGQSA-N
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Description

Hexanoic acid, 2-ethyl-, ethyl ester (CAS 2983-37-1) is a branched-chain ester with the molecular formula C₁₀H₂₀O₂ and a molecular weight of 172.26 g/mol . Its IUPAC name is ethyl 2-ethylhexanoate, and it is structurally characterized by a hexanoic acid backbone substituted with an ethyl group at the second carbon and an ethyl ester moiety at the terminal carboxyl group. This compound is commonly used in flavor and fragrance industries due to its unique physicochemical properties, which differ from linear-chain esters.

Properties

CAS No.

32400-29-6

Molecular Formula

C18H36O4

Molecular Weight

316.5 g/mol

IUPAC Name

ethyl (2S)-2-methylhexanoate;ethyl (2R)-2-methylhexanoate

InChI

InChI=1S/2C9H18O2/c2*1-4-6-7-8(3)9(10)11-5-2/h2*8H,4-7H2,1-3H3/t2*8-/m10/s1

InChI Key

SDTBZYMUOADTMO-RMTNWKGQSA-N

Isomeric SMILES

CCCC[C@@H](C)C(=O)OCC.CCCC[C@H](C)C(=O)OCC

Canonical SMILES

CCCCC(C)C(=O)OCC.CCCCC(C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexanoic acid, 2-methyl-, ethyl ester can be synthesized through the esterification of hexanoic acid with ethanol. The reaction typically involves heating the acid and alcohol in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester .

Industrial Production Methods

In industrial settings, the esterification process is often carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a high yield of the ester and allows for efficient production .

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 2-methyl-, ethyl ester primarily undergoes hydrolysis, reduction, and transesterification reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

    Hydrolysis: Hexanoic acid and ethanol.

    Reduction: 2-methylhexanol.

    Transesterification: Different esters depending on the alcohol used.

Mechanism of Action

The mechanism of action of hexanoic acid, 2-methyl-, ethyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release hexanoic acid and ethanol, which can then participate in various biochemical pathways. The ester itself can also interact with receptors and enzymes, influencing cellular processes .

Comparison with Similar Compounds

Key Observations:

  • Branching vs. Linearity: The 2-ethyl substituent reduces molecular symmetry, lowering boiling points compared to linear esters like ethyl hexanoate .
  • Functional Group Diversity: Esters with keto (e.g., 6-oxohexanoate) or amino groups (e.g., 2-aminohexanoate) exhibit distinct reactivity, enabling specialized applications in drug synthesis or biocatalysis .

Physicochemical Properties

Boiling Point and Solubility :

  • The branched structure of 2-ethylhexanoate reduces intermolecular van der Waals forces, resulting in a lower boiling point (~195°C estimated) compared to linear ethyl hexanoate (168°C).
  • Branched esters generally exhibit higher hydrophobicity, impacting solubility in aqueous systems .

Sensory Profiles :

  • Ethyl hexanoate (linear): Imparts "fruity" notes in dairy and wines, with concentrations up to 3,187 µg/kg in fermented products .
  • 2-Ethylhexanoate: Likely contributes more complex, "fatty" or "waxy" aromas due to steric hindrance altering volatility and receptor interactions .

Chemical Reactivity and Stability

  • Hydrolysis: Branched esters like 2-ethylhexanoate exhibit slower hydrolysis rates compared to linear esters due to steric protection of the ester bond .
  • Oxidation : The 2-ethyl group may undergo β-oxidation in biological systems, but this pathway is less common in industrial conditions .

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